![molecular formula C18H16N2O2 B271482 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. In
Applications De Recherche Scientifique
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This makes this compound useful in studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
Mécanisme D'action
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline acts as a non-competitive antagonist of the AMPA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the ion channel from opening, thereby blocking the excitatory effects of glutamate on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to reduce the induction of long-term potentiation (LTP) in the hippocampus. This compound has also been shown to decrease the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline in lab experiments is its specificity for the AMPA receptor subtype. This allows researchers to selectively study the role of AMPA receptors in synaptic transmission and plasticity. However, one limitation of using this compound is its potential off-target effects on other glutamate receptor subtypes, which may complicate data interpretation.
Orientations Futures
There are a number of potential future directions for research involving 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more selective AMPA receptor antagonists that can distinguish between different subtypes of the receptor. Finally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Méthodes De Synthèse
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The resulting product can then be further purified through recrystallization.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-9-5-6-13(18(17)22-2)10-11-14-12-19-15-7-3-4-8-16(15)20-14/h3-12H,1-2H3/b11-10+ |
Clé InChI |
PPUVITPJPBIFED-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3N=C2 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



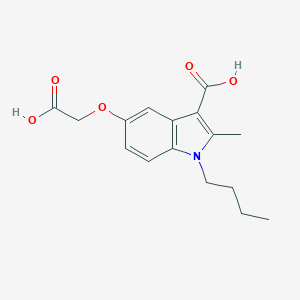

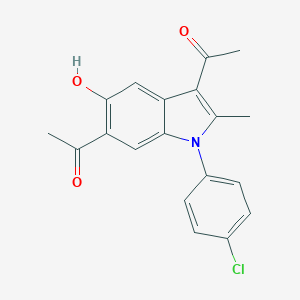
![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
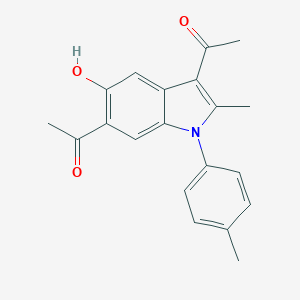
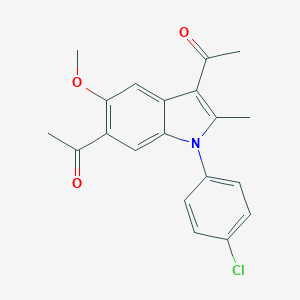


![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
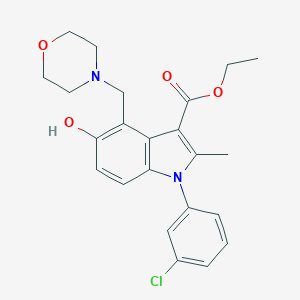
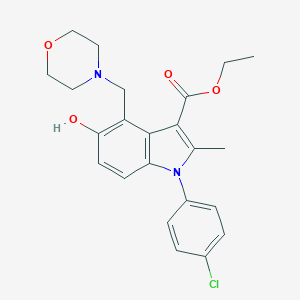
![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)